Methylfelbamate

説明

Felbamate is an anticonvulsant drug used in the treatment of epilepsy . It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox–Gastaut syndrome in children .

Molecular Structure Analysis

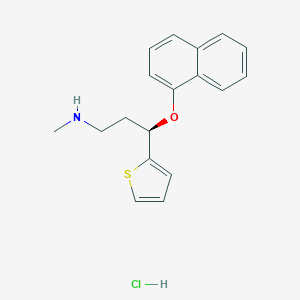

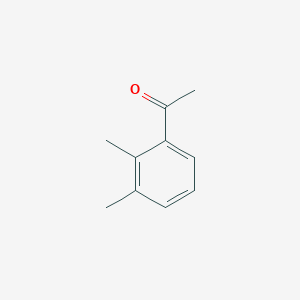

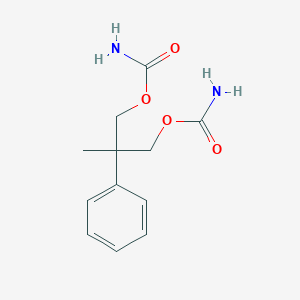

Felbamate has the chemical formula C11H14N2O4 . It is related to the sedative meprobamate, but it does not have sedative qualities .

Physical And Chemical Properties Analysis

Felbamate is minimally water soluble, but readily lipid soluble . It has an excellent bioavailability of greater than 90% after oral administration .

科学的研究の応用

Felbamate has dual actions on both excitatory (N-methyl-D-aspartate, NMDA) and inhibitory (γ-aminobutyric acid, GABA) brain mechanisms, which may account for its broad-spectrum anticonvulsant activity and distinctive clinical efficacy and safety profile (Rho, Donevan, & Rogawski, 1994).

Felbamate shows low interaction potential with Ca2+ channel modulators and methylxanthines, differentiating it from conventional antiepileptic drugs (Gasior et al., 1998).

The drug exhibits use-dependent inhibition of NMDA currents, which is stronger with higher NMDA concentration and longer NMDA exposure, indicating its effectiveness in inhibiting seizure discharges while preserving normal neuronal firings (Kuo et al., 2004).

Felbamate is neuroprotective in models of hypoxia-ischemia, suggesting its potential in reducing cerebral infarction and preventing delayed neuronal necrosis in certain conditions (Wasterlain et al., 1993); (Wasterlain et al., 1996).

Felbamate's interaction with NMDA receptors, particularly the NR1-2B subtype, is thought to contribute to its unique clinical profile as an anticonvulsant (Kleckner et al., 1999).

The drug also impacts neurotransmission mediated by both glycine/NMDA and AMPA/kainate receptor complex, further explaining its anticonvulsant properties (De Sarro et al., 1994).

Felbamate has a modulatory effect on the strychnine-insensitive glycine receptor, which may be relevant to its anticonvulsant mechanism (White et al., 1995).

特性

IUPAC Name |

(3-carbamoyloxy-2-methyl-2-phenylpropyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(7-17-10(13)15,8-18-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVWKKQRXCPWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176659 | |

| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |

CAS RN |

22131-25-5 | |

| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)